![molecular formula C18H17NO B239076 Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]- CAS No. 1980-93-4](/img/structure/B239076.png)
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DIMBOA-IV and is a derivative of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), which is a natural compound found in many plants.
Wirkmechanismus
The mechanism of action of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV is not fully understood. However, studies have suggested that it works by inducing oxidative stress in cancer cells, leading to their death. Additionally, Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and have anti-inflammatory properties. Additionally, Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV in lab experiments is its potential as an anticancer agent. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV. One area of interest is its potential as a treatment for inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential as an anticancer agent. Finally, there is potential for the development of new synthetic methods for the production of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV, which may make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV can be achieved through a multistep process that involves the reaction of various chemical reagents. The first step involves the conversion of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one to 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-2-one (Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--II) through the use of a strong base. The second step involves the reaction of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--II with 3,3-dimethylallyl bromide to produce 4-(3,3-dimethylallyloxy)-2-hydroxy-1,4-benzoxazin-3-one (Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--III). The final step involves the reaction of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--III with indole-2-carboxaldehyde to produce Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been the subject of numerous scientific studies due to its potential applications in various fields. One of the major areas of research has been its potential as an anticancer agent. Studies have shown that Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV can induce apoptosis (cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
1980-93-4 |
|---|---|
Produktname |
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]- |
Molekularformel |
C18H17NO |
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
4-[2-(3,3-dimethylindol-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C18H17NO/c1-18(2)15-5-3-4-6-16(15)19-17(18)12-9-13-7-10-14(20)11-8-13/h3-12,20H,1-2H3 |
InChI-Schlüssel |
CZJQSLCPKVIHSO-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)O)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)O)C |
Andere CAS-Nummern |
1980-93-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)
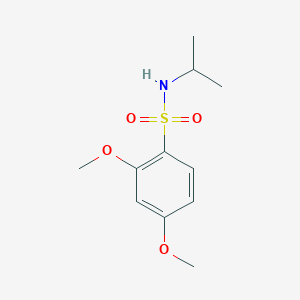
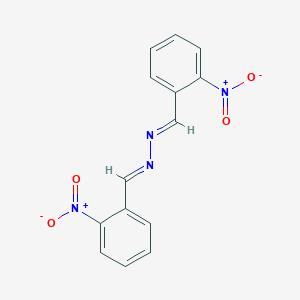
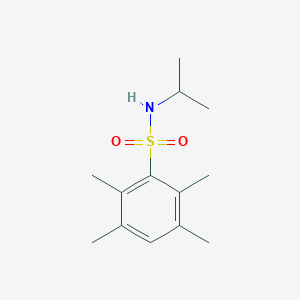



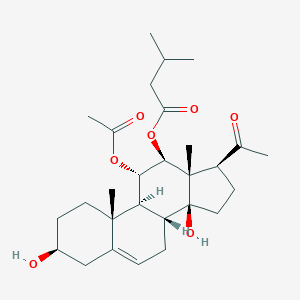
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
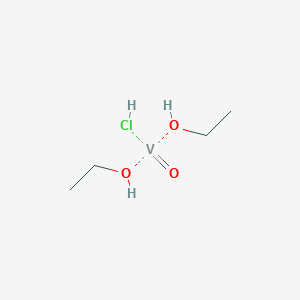
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)
